molecular formula C9H11NO3 B2810915 2-(3-Nitrophenyl)propan-2-ol CAS No. 22357-58-0

2-(3-Nitrophenyl)propan-2-ol

Cat. No.: B2810915
CAS No.: 22357-58-0
M. Wt: 181.191
InChI Key: FSTBHXLXUYXNKJ-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)propan-2-ol is a secondary alcohol featuring a nitro-substituted phenyl group at the 3-position. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 197.19 g/mol.

Properties

IUPAC Name

2-(3-nitrophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-9(2,11)7-4-3-5-8(6-7)10(12)13/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTBHXLXUYXNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)propan-2-ol can be achieved through several methods. One common approach involves the reduction of 2-(3-Nitrophenyl)propan-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of 2-(3-Nitrophenyl)propan-2-one using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2-(3-Nitrophenyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: 2-(3-Nitrophenyl)propan-2-one

    Reduction: 2-(3-Aminophenyl)propan-2-ol

    Substitution: 2-(3-Nitrophenyl)propan-2-chloride

Scientific Research Applications

2-(3-Nitrophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)propan-2-ol depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions with target molecules. These interactions can affect various molecular pathways and biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(3-Nitrophenyl)propan-2-ol with key analogs from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
This compound C₉H₁₁NO₃ 197.19 3-NO₂ phenyl, secondary alcohol Hypothesized use in organic synthesis -
2-[1-(3-Nitrophenyl)-1H-triazol-4-yl]propan-2-ol C₁₁H₁₂N₄O₃ 248.24 Triazole ring, 3-NO₂ phenyl, secondary alcohol Crystalline solid (m.p. 98–100°C); potential pharmaceutical intermediate
2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride C₉H₁₂N₂O₃·HCl 232.66 3-NO₂ phenyl, primary alcohol, amino group Research chemical; soluble in DMSO/MeOH
2-(3,5-Dimethoxyphenyl)propan-2-ol C₁₁H₁₆O₃ 196.24 3,5-OCH₃ phenyl, secondary alcohol Synthetic intermediate; fragrance applications
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O 178.27 3-methylphenyl, tertiary alcohol Fragrance ingredient; regulated by IFRA

Key Comparative Insights

Electronic Effects and Reactivity
  • Nitro Group Impact : The 3-nitrophenyl group in this compound is strongly electron-withdrawing, which may enhance the acidity of the hydroxyl group compared to methoxy-substituted analogs (e.g., 2-(3,5-Dimethoxyphenyl)propan-2-ol) . This property could facilitate its use in nucleophilic substitution or esterification reactions.
Physical Properties
  • Melting Point : The triazole-containing analog () exhibits a defined melting point (98–100°C), attributed to its crystalline structure stabilized by hydrogen bonding and π-π stacking . Similar trends might be expected for this compound, though experimental data are lacking.
  • Solubility: The hydrochloride salt in shows slight solubility in chloroform and methanol, suggesting that nitroaryl propanols may require polar aprotic solvents for optimal dissolution .

Biological Activity

2-(3-Nitrophenyl)propan-2-ol, an aromatic alcohol, exhibits significant biological activity due to its unique chemical structure, which includes a nitro group and a hydroxyl group. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

  • Chemical Formula : C9H11NO3
  • Molecular Weight : 181.19 g/mol
  • Structure : The compound features a nitro group (-NO2) at the para position of a phenyl ring and a hydroxyl group (-OH) attached to the second carbon of a propane chain.

Synthesis

The synthesis of this compound can be achieved through various methods, primarily involving the reduction of 2-(3-Nitrophenyl)propan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride. Industrial methods may include catalytic hydrogenation using palladium on carbon under high pressure.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics.

Anticancer Activity

The compound has shown promising results in cancer research. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, particularly breast cancer cells. The mechanism involves disrupting microtubule dynamics, akin to known anticancer agents like combretastatin A-4 (CA-4). For instance, it was found to interact with tubulin at the colchicine-binding site, leading to cell cycle arrest and apoptosis in MCF-7 breast cancer cells .

The biological activity of this compound is attributed to:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with biological macromolecules.
  • Hydroxyl Group Interactions : The hydroxyl group facilitates hydrogen bonding with target proteins, influencing various signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Anticancer Efficacy

In a comparative study, this compound was tested against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The compound exhibited IC50 values ranging from 23 to 33 nM, comparable to standard chemotherapeutics. Flow cytometry analyses revealed that treatment with this compound resulted in significant G2/M phase arrest and subsequent apoptosis .

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential as a new antimicrobial agent.

Comparative Analysis

A comparison with similar compounds helps elucidate the unique properties of this compound:

Compound NameStructure FeatureBiological Activity
2-(4-Nitrophenyl)propan-2-ol Nitro group at para positionModerate antimicrobial activity
2-(3-Aminophenyl)propan-2-ol Nitro reduced to amino groupEnhanced anticancer activity
2-(3-Nitrophenyl)ethanol Lacks additional carbonLower reactivity and biological activity

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